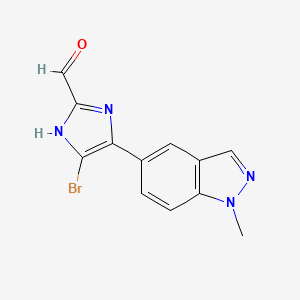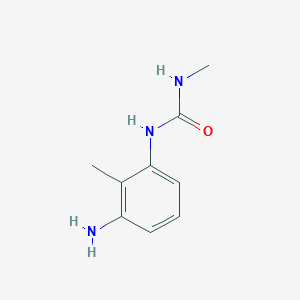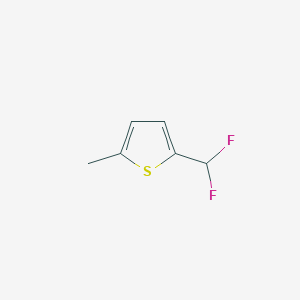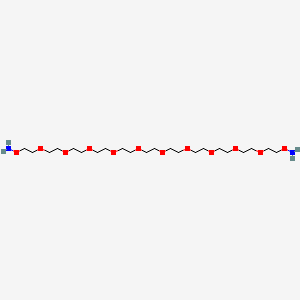
5-Bromo-4-(1-methyl-5-indazolyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(1-methyl-5-indazolyl)imidazole-2-carbaldehyde is a heterocyclic compound that features both an imidazole and an indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(1-methyl-5-indazolyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1-methylindazole with an imidazole derivative under the influence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(1-methyl-5-indazolyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 5-Bromo-4-(1-methyl-5-indazolyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(1-methyl-5-indazolyl)imidazole-2-methanol.
Substitution: 5-Azido-4-(1-methyl-5-indazolyl)imidazole-2-carbaldehyde.
Aplicaciones Científicas De Investigación
5-Bromo-4-(1-methyl-5-indazolyl)imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(1-methyl-5-indazolyl)imidazole-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indazole and imidazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-(1-methyl-1H-indazol-5-yl)-1H-imidazole-2-carbaldehyde
- 4-(1-Methyl-5-indazolyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(1H-indazol-5-yl)imidazole-2-carbaldehyde
Uniqueness
5-Bromo-4-(1-methyl-5-indazolyl)imidazole-2-carbaldehyde is unique due to the presence of both bromine and aldehyde functional groups, which provide versatility in chemical modifications. The combination of indazole and imidazole rings also offers a unique structural framework that can be exploited for various applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C12H9BrN4O |
|---|---|
Peso molecular |
305.13 g/mol |
Nombre IUPAC |
5-bromo-4-(1-methylindazol-5-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrN4O/c1-17-9-3-2-7(4-8(9)5-14-17)11-12(13)16-10(6-18)15-11/h2-6H,1H3,(H,15,16) |
Clave InChI |
HGSOGQPVZNLHMA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C3=C(NC(=N3)C=O)Br)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)



![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)



